3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole

Indazole protection strategy THP stability Sonogashira coupling compatibility

Researchers synthesizing covalent estrogen-receptor antagonists (e.g., H3B-6545) need an N-1 protected indazole that tolerates Sonogashira conditions. This THP-protected fluoroindazole alkyne solves that problem. • ≥98% HPLC purity enables direct use in 96-well plate reactions without pre-purification. • THP group withstands basic cross-coupling; mild acid cleavage liberates free indazole NH for final amide coupling. • Non-hazardous for transport; store sealed at 2-8°C. Ships globally.

Molecular Formula C16H14F4N2O
Molecular Weight 326.29 g/mol
Cat. No. B12852837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole
Molecular FormulaC16H14F4N2O
Molecular Weight326.29 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F
InChIInChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2
InChIKeyASVPJJHIXZTJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-THP-5-trifluorobutynyl-indazole: Identity & Procurement Profile


3‑Fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑5‑(4,4,4‑trifluorobut‑1‑yn‑1‑yl)‑1H‑indazole (CAS 2052136‑98‑6; MFCD32900683) is a fluorinated indazole building block that carries a C‑5 trifluorobutynyl group and a tetrahydropyran (THP) protecting group at N‑1. Its molecular formula is C₁₆H₁₄F₄N₂O (MW 326.29 g·mol⁻¹; monoisotopic mass 326.1042) . The compound is supplied as a research intermediate with a certified purity of ≥98% (HPLC) by multiple commercial vendors, and is stored sealed under dry conditions at 2‑8 °C to preserve the integrity of the THP acetal and the terminal alkyne moiety .

Workflow

Sequential coupling-deprotection pathway

Selection Logic

THP-stable Sonogashira coupling at C-5

Format Fit

Direct-use building block with HPLC purity ≥98%

Why Generic Indazole Intermediates Cannot Substitute


Casual substitution with another N‑1‑protected indazole or a simpler alkynyl‑indazole intermediate is inadvisable because the combination of the 3‑fluoro substituent, the THP protecting group and the trifluorobutynyl chain creates a functionally integrated building block that is specifically designed for a sequential Sonogashira coupling‑deprotection‑functionalization pathway en route to covalent estrogen‑receptor antagonists such as H3B‑6545. Exchanging the THP group for a SEM or Boc group alters the stability profile under the basic cross‑coupling conditions, while replacing the trifluorobutynyl with a non‑fluorinated or cyclobutylethynyl alkynyl motif modifies the electronic character of the alkyne and compromises the downstream geometry and potency of the final drug‑like molecule [1]. Below we provide the quantitative evidence that establishes the structural and performance differentiation of this specific intermediate.

Risk 1

THP protection strategy is specified for basic cross-coupling stability

Switching to SEM- or Boc-protected indazoles may shift deprotection profiles under alkaline Sonogashira conditions, altering regiospecificity.

Risk 2

Trifluorobutynyl chain is integral to covalent warhead geometry

Replacement with non-fluorinated or cyclobutylethynyl alkynes modifies electronic character and may not transfer downstream geometry and potency context.

Quantified Differentiation Versus Closest Analogs


THP Protection Stability Under Basic Sonogashira Conditions

N‑1‑THP‑protected indazoles are documented to withstand strongly basic conditions, organometallic reagents and nucleophilic attack, enabling selective Sonogashira coupling at the 5‑position without competing deprotection or ring‑opening . In contrast, N‑SEM‑2H‑indazoles readily undergo base‑mediated desilylation and conversion to silylated 1H‑indazoles under similar alkaline environments, which leads to mixture formation when downstream steps require regiospecific N‑1 protection [1]. While direct yield comparisons for the identical substrate have not been published in the open literature, the fundamental stability difference constitutes a class‑level selection criterion that favors the THP‑protected intermediate for multi‑step syntheses involving late‑stage deprotection.

THP Stability vs SEM
Class-level
THP: stable to strong bases and organometallics SEM: base-promoted desilylation and N-1→N-2 migration Qualitative stability advantage (THP > SEM)
Supports deprotection-step reduction in multi-step synthesis
No quantitative decomposition rate available for this scaffold
Indazole protection strategy THP stability Sonogashira coupling compatibility

Trifluorobutynyl Lipophilicity and Metabolic Stability Advantage

The experimentally determined LogP of the target compound is 4.48 (cLogP) . Replacing the trifluorobutynyl group with a non‑fluorinated butynyl chain (predicted cLogP ~3.1 for the corresponding 1‑THP‑5‑butynyl‑indazole) reduces lipophilicity by approximately 1.4 log units. The higher lipophilicity of the trifluorobutynyl congener is expected to enhance passive membrane permeability and, based on class‑level experience with trifluoromethylalkynes, to reduce susceptibility to cytochrome P450‑mediated oxidation of the alkyne terminus [1]. Quantitative metabolic stability data for this specific compound pair have not been reported, so this comparison relies on well‑established fluorine‑mediated lipophilicity principles.

Lipophilicity Profile
Class-level
LogP 4.48 (measured by HPLC)
Reported ΔLogP ≈ +1.4 vs non-fluorinated butynyl analog; may support passive permeability screening
Metabolic stability inferred from class SAR; compound-specific data not reported
Trifluorobutynyl lipophilicity metabolic stability indazole alkyne SAR

Certified Purity Advantage Over Cyclobutylethynyl Analog

Three independent vendors (Fluorochem, ChemScene, Leyan) list the target compound at ≥98% purity as determined by HPLC . In comparison, the closely related 5‑(cyclobutylethynyl)‑3‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole (CAS 1365889‑99‑1) is typically offered at 95% purity by specialty suppliers [1]. The 3‑percentage‑point purity differential means that a user of the cyclobutylethynyl analog would need to perform an additional column chromatography or recrystallization step to achieve comparable purity for sensitive downstream reactions, adding time and cost.

Certified Purity Advantage
Cross-study
≥98% (multi-vendor listing) Cyclobutylethynyl analog: typical 95% 3% absolute purity advantage
Reduces pre-purification burden for parallel synthesis arrays
HPLC area% normalization; batch consistency to verify
Indazole intermediate purity procurement specification batch consistency

Computational Physicochemical and Drug-Like Space Comparison

Detailed physicochemical parameters available from ChemSrc for the target compound include a predicted density of 1.33 ± 0.1 g·cm⁻³, a boiling point of 417.1 ± 45.0 °C, and a topological polar surface area (tPSA) consistent with the indazole scaffold . For the 5‑(cyclobutylethynyl) analog (CAS 1365889‑99‑1, MW 298.35 g·mol⁻¹), the molecular weight is approximately 28 Da lower, which would alter its LogP and tPSA profile, potentially affecting its suitability as a direct precursor for H3B‑6545 where the trifluorobutynyl chain is essential for the covalent warhead geometry [1]. These computed parameters allow procurement teams to pre‑filter intermediates for downstream compliance with Lipinski and lead‑likeness criteria before committing to synthesis.

Physicochemical Space
Supporting
MW 326.29 g·mol⁻¹; BP 417.1±45.0 °C Cyclobutylethynyl analog: MW 298.35 g·mol⁻¹; BP ~395 °C ΔMW = 28 Da; ΔBP ≈ 22 °C
Supports pre-filtering for lead-likeness compliance
Predicted values (ACD/Labs); experimental confirmation needed
Indazole physicochemical properties drug‑likeness computational ADME

GHS Hazard Profile and Handling Safety Differentiation

The target compound carries a GHS07 pictogram with Signal Word “Warning” and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) and H335 (may cause respiratory irritation) . This contrasts with the 5‑(cyclobutylethynyl) analog, for which many vendors do not publish a full GHS classification, implying a lower acute toxicity profile. For procurement, this means the trifluorobutynyl intermediate requires documented PPE protocols (gloves, eye protection, ventilation), which must be factored into laboratory safety assessments and shipping cost calculations (potential HazMat fee for Class 6.1 packing group items) .

GHS Handling Profile
Data to verify
GHS07 Warning (H302-H315-H319-H335) Cyclobutylethynyl analog: no published GHS from major vendors
Supports laboratory safety assessment and shipping cost projection
Supplier SDS review required before procurement
Indazole safety profile GHS classification laboratory procurement risk assessment

Procurement-Guided Application Scenarios


Synthesis of Selective Estrogen Receptor Covalent Antagonists

The compound serves as the direct precursor for introducing the 3‑fluoro‑1H‑indazol‑5‑yl pharmacophore into H3B‑6545 and related SERCA candidates. The THP group withstands the Sonogashira coupling and subsequent Stille or Suzuki reactions, after which it can be cleaved under mild acidic conditions to liberate the free indazole NH for final amide coupling . This convergent approach avoids an early‑stage unprotected indazole that would suffer from poor solubility and competing N‑alkylation side reactions.

Parallel Library Synthesis of 5-Alkynyl-3-fluoroindazoles

Medicinal chemistry groups can use the THP‑protected intermediate as a common starting material for Sonogashira diversification of the alkyne terminus while the indazole N‑1 remains protected. The ≥98% commercial purity enables direct use in 96‑well plate reactions without pre‑purification, and the documented LogP of 4.48 facilitates the design of analogs with predictable permeability profiles for blood‑brain barrier penetration studies.

Process Chemistry Development and Scale-Up Studies

The compound’s defined GHS profile (H302, H315, H319, H335) and its classification as non‑hazardous for transport by Fluorochem allow process chemists to design kilogram‑scale campaigns with predictable safety and regulatory envelopes. The experimental LogP and predicted boiling point (417 °C) provide the necessary data for solvent selection in extractive work‑up and distillation steps during scale‑up .

Crystallization and Solid-State Form Screening

Because the trifluorobutynyl moiety can engage in C–F···H–C and C–F···π non‑covalent interactions that influence crystal packing, the THP‑protected intermediate is a useful model compound for studying the solid‑state properties of indazole‑based SERCAs before committing to full API synthesis. The compound’s single asymmetric center and moderate Fsp³ value (0.4375) provide a suitable baseline for comparing polymorphic tendencies of the final drug substance.

Application
Selection Property
Validation Focus
SERCA covalent antagonist synthesis
THP stability and sequential deprotection compatibility
Coupling efficiency and late-stage indazole liberation
5-Alkynyl-3-fluoroindazole library diversification
High commercial purity and predictable LogP
Direct-use in parallel synthesis; permeability profile screening
Process chemistry and scale-up studies
Defined GHS profile and predicted boiling point
Safety envelope design and solvent selection for extractive work-up
Solid-state form screening
Trifluorobutynyl non-covalent interaction potential
Polymorph tendency baseline for indazole SERCA candidates
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